![molecular formula C24H29N7O B12105150 2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol](/img/structure/B12105150.png)

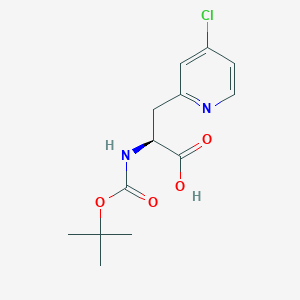

2-[[9-Propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

La síntesis de 2-[[9-Propan-2-il-6-[(3-piridin-2-ilfenil)metilamino]purin-2-il]amino]butan-1-ol implica varios pasos. Un método común implica la reacción de 3-piridin-2-ilbencilamina con 9-isopropil-6-cloropurina en condiciones básicas para formar el compuesto intermedio. Este intermedio se hace reaccionar entonces con 2-amino-1-butanol para producir el producto final . Los métodos de producción industrial pueden implicar la optimización de las condiciones de reacción, como la temperatura, la presión y el uso de catalizadores, para aumentar el rendimiento y la pureza.

Análisis De Reacciones Químicas

2-[[9-Propan-2-il-6-[(3-piridin-2-ilfenil)metilamino]purin-2-il]amino]butan-1-ol sufre varios tipos de reacciones químicas, entre ellas:

Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo, lo que lleva a la formación de los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden llevarse a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio, lo que da lugar a la formación de derivados reducidos.

Sustitución: El compuesto puede sufrir reacciones de sustitución, en las que los grupos funcionales son reemplazados por otros grupos.

Aplicaciones Científicas De Investigación

2-[[9-Propan-2-il-6-[(3-piridin-2-ilfenil)metilamino]purin-2-il]amino]butan-1-ol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas y como reactivo en varias reacciones químicas.

Biología: El compuesto se estudia por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Se están llevando a cabo investigaciones para explorar su potencial como agente terapéutico para diversas enfermedades, incluyendo el cáncer y las enfermedades infecciosas.

Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos farmacéuticos y agroquímicos

Mecanismo De Acción

El mecanismo de acción de 2-[[9-Propan-2-il-6-[(3-piridin-2-ilfenil)metilamino]purin-2-il]amino]butan-1-ol implica su interacción con dianas moleculares específicas. Se ha demostrado que inhibe la cinasa dependiente de ciclina 2 (CDK2) y la ciclina-A2, que están implicadas en la regulación del ciclo celular . Al inhibir estas dianas, el compuesto puede inducir la detención del ciclo celular y la apoptosis en las células cancerosas, lo que lo convierte en un posible agente anticancerígeno.

Comparación Con Compuestos Similares

2-[[9-Propan-2-il-6-[(3-piridin-2-ilfenil)metilamino]purin-2-il]amino]butan-1-ol se puede comparar con otros compuestos similares, como:

Fenilpiridinas: Estos compuestos comparten una estructura similar pero pueden tener diferentes sustituyentes en los anillos de piridina o benceno, lo que lleva a variaciones en sus propiedades químicas y biológicas.

6-Alquilaminopurinas: Estos compuestos tienen un grupo alquilo unido al anillo de purina y exhiben diferentes actividades biológicas dependiendo de la naturaleza del grupo alquilo.

Aminopirimidinas: Estos compuestos contienen un grupo amino unido a un anillo de pirimidina y son conocidos por sus diversas actividades biológicas.

Propiedades

IUPAC Name |

2-[[9-propan-2-yl-6-[(3-pyridin-2-ylphenyl)methylamino]purin-2-yl]amino]butan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N7O/c1-4-19(14-32)28-24-29-22(21-23(30-24)31(15-27-21)16(2)3)26-13-17-8-7-9-18(12-17)20-10-5-6-11-25-20/h5-12,15-16,19,32H,4,13-14H2,1-3H3,(H2,26,28,29,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJDUYGXNYHTXRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC(=CC=C3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({[4-(Propan-2-yloxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B12105070.png)

![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B12105078.png)

![17-[2-(1,3-Dihydroxy-2-methylpropyl)-2,3-dihydrofuran-4-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12105082.png)

![5-[[1-[[1-Amino-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[4-carboxy-2-[[2-[[2-[[2-[[1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-5-oxopentanoic acid](/img/structure/B12105129.png)